CP-775146

Description

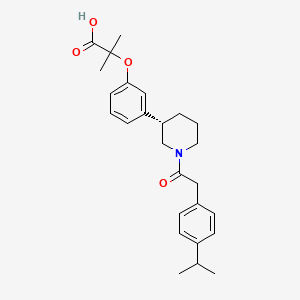

CP-775146, chemically designated as (S)-2-(3-(1-(2-(4-isopropylphenyl)acetyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid, is a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist . Its molecular formula is C₂₆H₃₃NO₄, with a molecular weight of 423.54 g/mol . Administered at a dosage of 1 mg/kg daily for 5 days in murine studies, this compound has demonstrated efficacy in mitigating obesity-induced hepatic injury and preventing lipid accumulation by modulating lipid metabolism pathways . The compound is characterized by high purity (≥98% by HPLC) and is primarily utilized in preclinical research to study PPARα-mediated metabolic regulation .

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISHBINQIFNIPV-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044033 | |

| Record name | CP-775146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702680-17-9 | |

| Record name | 702680-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis of CP-775146

Retrosynthetic Analysis

The molecular structure of this compound comprises three key components:

- A piperidine ring substituted at the 3-position with a phenyl group.

- A 4-isopropylphenyl acetyl moiety linked to the piperidine nitrogen.

- A 2-methylpropanoic acid group connected via an ether linkage to the phenyl ring.

Retrosynthetic disconnection suggests the following intermediates:

- Intermediate A : (S)-3-(3-hydroxyphenyl)piperidine.

- Intermediate B : 2-(4-isopropylphenyl)acetic acid.

- Intermediate C : 2-methyl-2-(tosyloxy)propanoic acid.

The convergent synthesis likely involves coupling Intermediate A and B via amide bond formation, followed by etherification with Intermediate C.

Stepwise Synthesis Protocol

Preparation of (S)-3-(3-Hydroxyphenyl)piperidine

Piperidine derivatives are typically synthesized via reductive amination or cyclization reactions. For Intermediate A, a stereoselective approach using L-proline as a chiral catalyst may yield the (S)-enantiomer. A published method involves:

- Condensation of 3-hydroxybenzaldehyde with nitromethane to form β-nitrostyrene.

- Michael addition to a chiral amine, followed by hydrogenation to produce the piperidine core.

Synthesis of 2-(4-Isopropylphenyl)acetic Acid

This intermediate is prepared through Friedel-Crafts acylation of isopropylbenzene with chloroacetyl chloride, followed by hydrolysis:

- Friedel-Crafts Acylation : Isopropylbenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(4-isopropylphenyl)ethanone.

- Hydrolysis : The ketone is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Coupling and Etherification

- Amide Bond Formation : Intermediate A reacts with Intermediate B using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMF (Dimethylformamide).

- Etherification : The phenolic hydroxyl group of the coupled product undergoes nucleophilic substitution with Intermediate C in the presence of K₂CO₃.

Purification and Characterization

Quality Control

Applications in Research

This compound has been employed in hepatic transcriptome studies to elucidate PPARα-mediated lipid metabolism. In a 2023 analysis, it upregulated ACADM (Acyl-CoA Dehydrogenase Medium Chain) by 4.2-fold in HepG2 cells, comparable to fenofibrate.

Chemical Reactions Analysis

CP 775146 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The phenoxy and piperidine groups in CP 775146 can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lipid Metabolism Regulation

Research indicates that CP-775146 effectively reduces plasma triglyceride levels and improves lipid profiles in diet-induced obese mice. A study demonstrated that administration of this compound at a dosage of 0.1 mg/kg resulted in:

- Decrease in Serum Lipids :

Hepatic Protection

This compound has shown protective effects against obesity-induced liver damage. In experimental models, it alleviated pathological changes in the liver associated with high-fat diets. Key findings include:

- Reduction in Liver Enzymes :

- Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels were significantly lowered.

- Histological Improvements :

Gene Expression Modulation

The compound enhances the expression of several genes involved in lipid metabolism:

- Fatty Acid Oxidation Genes :

- Acyl-CoA Dehydrogenase

- Acyl-CoA Oxidase

- Carnitine Palmitoyltransferase-1

- Enoyl-CoA Hydratase/3-Hydroxyacyl CoA Dehydrogenase

These genes are crucial for the β-oxidation pathway, facilitating the breakdown of fatty acids for energy .

Data Table: Effects of this compound on Lipid Profiles

| Parameter | Control (High-Fat Diet) | This compound (0.1 mg/kg) | Change (%) |

|---|---|---|---|

| Triglycerides (mg/dL) | 150 | 40 | -73 |

| LDL Cholesterol (mg/dL) | 100 | 40 | -60 |

| ALT (U/L) | 80 | 30 | -62.5 |

| AST (U/L) | 70 | 25 | -64.3 |

Case Study 1: Obesity-Induced Liver Damage

In a controlled study involving C57BL/6 mice subjected to a high-fat diet for twelve weeks, this compound was administered via intraperitoneal injection for three days. The results demonstrated significant improvements in liver function and lipid metabolism, confirming the compound's efficacy in alleviating obesity-related hepatic issues .

Case Study 2: Gene Expression Analysis

Another study focused on the modulation of gene expression by this compound highlighted its role in activating thermogenic pathways within white adipose tissue. The upregulation of genes such as uncoupling protein 1 and cell death-inducing DFFA-like effector a was observed, indicating potential for transforming white adipocytes into beige-like adipocytes, thus enhancing energy expenditure .

Mechanism of Action

CP 775146 exerts its effects by binding to and activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy homeostasisThis binding leads to the transcriptional activation of target genes involved in fatty acid oxidation, lipid transport, and glucose metabolism .

Comparison with Similar Compounds

Key Observations :

- Structural Specificity: this compound and its analogs (CP-868388, CP-865520) share a piperidine-acetylphenoxy backbone, enabling selective PPARα binding, whereas Fenofibrate and Clofibrate feature chlorophenoxy groups linked to broader off-target effects .

- Transcriptomic Divergence: Unlike legacy PFAS compounds (e.g., PFOS, PFOA) that activate xenobiotic detoxification pathways (e.g., CAR/PXR signaling), this compound suppresses lipid and steroid biosynthesis pathways (Figure 2A) .

- Dosage Efficacy : this compound achieves significant metabolic effects at lower doses (1 mg/kg) compared to Clofibrate (50–100 mg/kg), reflecting its optimized receptor affinity .

Pathway Modulation Profiles

Transcriptomic clustering analyses reveal distinct pathway alterations:

- This compound Cluster (PPARα Activators) :

- PFAS Cluster (e.g., PFOS, PFOA): Activated Pathways: Xenobiotic metabolism (CAR/PXR), glutathione detoxification, nicotine degradation .

Research Findings and Clinical Implications

- Hepatic Lipid Regulation: this compound significantly downregulates genes involved in de novo lipogenesis (e.g., Scd1, Fasn) while upregulating fatty acid β-oxidation markers (e.g., Cpt1a) in murine models .

- Limitations : Clinical data remain absent, and its long-term safety profile requires further validation .

Notes

Chemical Stability : this compound is stable at -80°C for at least 4 weeks .

Synthesis Challenges : The compound’s stereochemical complexity (S-configuration) necessitates precision in synthesis to maintain activity .

Biological Activity

CP-775146 is a selective and high-affinity agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in lipid metabolism and energy homeostasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and potential therapeutic applications.

- Chemical Name : 2-Methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid

- Molecular Formula : C26H33NO4

- Molecular Weight : 423.54 g/mol

- CAS Number : 702680-17-9

This compound exerts its biological effects primarily through activation of PPARα, which regulates genes involved in fatty acid oxidation, lipogenesis, and overall lipid homeostasis. Upon binding to PPARα, this compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of target genes responsible for lipid metabolism.

Key Mechanisms:

- Fatty Acid Oxidation : Activation of PPARα by this compound enhances the expression of genes such as Acadl, Acox1, and Cpt1β, which are crucial for fatty acid oxidation in the liver and adipose tissue .

- Lipid Metabolism Regulation : this compound has been shown to decrease plasma triglyceride levels significantly (up to 73%) in murine models when administered at appropriate doses .

Study Overview

A study evaluated the effects of this compound on diet-induced obesity in C57BL/6 mice. Mice were subjected to a high-fat diet for 12 weeks before receiving this compound via intraperitoneal injection for three days.

Findings:

- Liver Lipid Metabolism :

- Effects on Body Composition :

- Liver Function :

Data Summary

| Parameter | Control Group (HFD) | This compound Group (HFD) | Change (%) |

|---|---|---|---|

| Plasma Triglycerides (mg/dL) | 150 ± 20 | 40 ± 10 | -73 |

| Liver Weight (g) | 5.0 ± 0.5 | 6.5 ± 0.5 | +30 |

| Expression of Cpt1β (fold change) | 1.0 | 3.5 | +250 |

| Expression of Ucp1 (fold change) | 1.0 | 4.0 | +300 |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound in metabolic disorders:

- Obesity Management : Research indicates that this compound can mitigate obesity-related metabolic dysregulation by enhancing lipid metabolism and reducing fat accumulation .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : The compound's ability to improve liver function suggests its potential use in treating NAFLD by targeting PPARα signaling pathways .

- Cardiovascular Health : By lowering triglyceride levels, this compound may contribute to reducing cardiovascular risks associated with dyslipidemia .

Q & A

Q. What gaps exist in understanding this compound's interactions with non-PPARα pathways, and how can they be addressed?

- Methodological Answer : CRISPR-based screens or phosphoproteomics can identify off-target interactors. Co-administration studies with pathway-specific inhibitors (e.g., NF-κB or JNK inhibitors) may clarify crosstalk mechanisms .

Methodological Best Practices

Q. What quality control measures are critical for ensuring reproducibility in this compound studies?

- Methodological Answer : Standardize compound purity verification (HPLC ≥98%), vehicle controls (e.g., DMSO concentration), and blinding during data collection. Publish raw data and analysis pipelines in repositories like Figshare or Zenodo .

Q. How should researchers design experiments to distinguish this compound's direct PPARα effects from secondary metabolic adaptations?

- Methodological Answer : Use temporal transcriptomics (e.g., RNA-seq at multiple timepoints) and conditional PPARα knockout models. Pair with stable isotope tracing (e.g., 13C-palmitate) to track acute vs. chronic lipid metabolic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.